Ethyl 2-chloro-4-fluorobenzoylformate
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Overview
Description
Ethyl 2-chloro-4-fluorobenzoylformate is a chemical compound with the molecular formula C10H8ClFO3 . It has a molecular weight of 230.62 . The compound is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-chloro-4-fluorobenzoylformate is ethyl (2-chloro-4-fluorophenyl) (oxo)acetate . The InChI code for the compound is 1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-fluorobenzoylformate is a light yellow solid . It has a molecular weight of 230.62 . The compound’s linear formula is C10H8ClFO3 .Scientific Research Applications
Synthesis and Transformations in Organic Chemistry Ethyl 2-chloro-4-fluorobenzoylformate plays a significant role in the synthesis and transformation of various organic compounds. For instance, its use in the formation of quinoline derivatives, which are known as efficient fluorophores, is crucial in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013). Additionally, it is involved in the continuous-flow processes for the production of Floxacin intermediates, demonstrating its importance in the rapid and efficient activation of carboxylic acids (Guo, Yu, & Su, 2020).
Role in Crystallography and Molecular Structure Analysis Ethyl 2-chloro-4-fluorobenzoylformate is also integral in the preparation of compounds for crystallography and structure analysis. For example, it has been used in the preparation of compounds like (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, aiding in understanding molecular structures through crystal packing and hydrogen bonding studies (Dehua & Xiaoyan, 2008).
Antiviral and Cytotoxic Activities Research indicates that derivatives of Ethyl 2-chloro-4-fluorobenzoylformate have potential applications in antiviral and cytotoxic activities. This is exemplified in studies showing the synthesis of pyrazole- and isoxazole-based heterocycles from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a derivative of Ethyl 2-chloro-4-fluorobenzoylformate, which exhibited reduced viral plaques of Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).
Importance in Medicinal Chemistry Ethyl 2-chloro-4-fluorobenzoylformate's derivatives play a pivotal role in medicinal chemistry. This is evident in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which show potent cytotoxicity against various cancer cell lines, demonstrating its significance in the development of anticancer drugs (Deady et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHHBWHCGGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-fluorobenzoylformate |
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